molecular formula C12H17N5 B1395727 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine CAS No. 1211511-95-3

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Cat. No.: B1395727
CAS No.: 1211511-95-3
M. Wt: 231.3 g/mol
InChI Key: WBOOSQIKPDOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. The indazole core is a privileged structure in drug design, featured in several FDA-approved small-molecule kinase inhibitors such as Pazopanib, Axitinib, and Entrectinib due to its ability to effectively mimic the adenine moiety of ATP and bind to kinase hinge regions . The specific substitution pattern of this compound, featuring a 3-amine group and a 4-methylpiperazine moiety, is strategically valuable. The 1H-indazol-3-amine structure is a known effective hinge-binding fragment that can enhance antitumor activity . Furthermore, the introduction of a piperazine ring, as seen in drugs like Imatinib, is a well-established strategy to optimize a compound's pharmacokinetic profile by altering its acid-base equilibrium, improving water solubility, and enhancing oral bioavailability . While biological data for this specific compound may be limited, structural analogs and related 3,5-disubstituted indazole derivatives have demonstrated potent antiproliferative activities against a diverse range of human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), MCF-7 (breast), and HCT116 (colorectal) in vitro . The primary research application of this compound is as a versatile synthetic intermediate or a critical core structure for building more complex molecules aimed at targeting various kinases and other oncology-relevant pathways. Researchers can further functionalize the 3-amino group and the piperazine nitrogen to explore structure-activity relationships and develop potential therapeutic candidates. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOSQIKPDOMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indazole Derivatives

Indazoles can be synthesized through various methods, including the intramolecular ligand-free palladium-catalyzed C-H amination reaction of aminohydrazones. Another approach involves treating diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate.

Preparation of this compound

To prepare This compound , one might follow these general steps:

  • Synthesis of Indazole-3-carboxylic Acid : This can be achieved by selectively attaching a protecting group to the indazole, followed by lithiation and reaction with CO2, and then deprotecting to obtain indazole-3-carboxylic acid.

  • Coupling with 4-Methylpiperazine : The indazole-3-carboxylic acid can be coupled with 4-methylpiperazine using amide coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in the presence of triethylamine (TEA).

  • Reduction to Amine : The resulting amide can be reduced to the amine using appropriate reducing agents.

Detailed Synthetic Procedure

Materials Needed

  • Indazole
  • Protecting group reagents (e.g., SEM-Cl)
  • Lithiation reagents (e.g., n-BuLi)
  • CO2
  • Deprotecting agents
  • 4-Methylpiperazine
  • Coupling agents (HOBT, EDC.HCl)
  • Triethylamine (TEA)
  • Reducing agents (e.g., LiAlH4)

Step-by-Step Synthesis

Analysis and Characterization

Spectroscopic Analysis

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine, often referred to as MPIA, is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies, while ensuring a diverse range of verified sources.

Anticancer Activity

MPIA has been investigated for its potential as an anticancer agent. Studies have shown that it selectively inhibits the activity of specific kinases involved in tumor growth and progression.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that MPIA effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)6.8Cell cycle arrest
HeLa (Cervical)4.9Inhibition of kinase activity

Neurological Disorders

Research indicates that MPIA may have neuroprotective effects, making it relevant for the treatment of neurological disorders such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, MPIA administration resulted in reduced neuronal loss and improved cognitive function. The compound was shown to modulate pathways associated with oxidative stress and inflammation .

Model TypeDosage (mg/kg)Observed Effects
Transgenic Mouse10Improved memory performance
Rat Model of Stroke5Reduced infarct size

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of MPIA against various pathogens. The compound exhibited significant activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro assays revealed that MPIA had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines. Additionally, it can interact with receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Substitution at the 6-Position

Li et al. () synthesized derivatives of 1H-indazol-3-amine with varying substituents at the 6-position. For example:

  • 6-(3-Methoxyphenyl)-1H-indazol-3-amine (Compound 98) : Exhibited FGFR1 inhibition (IC₅₀ = 15.0 nM) but modest cellular activity (IC₅₀ = 642.1 nM).
  • Compound 99 (N-ethylpiperazine substituent) : Demonstrated superior potency (IC₅₀ = 2.9 nM enzymatic; IC₅₀ = 40.5 nM cellular).

Key Insight : The N-ethylpiperazine group in Compound 99 enhances both enzymatic and cellular activity compared to methoxyphenyl substituents, suggesting that basic, nitrogen-rich groups improve target engagement .

Substituents on the Indazole Core

  • 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS: 942271-61-6, ): Used in Entrectinib synthesis, this derivative replaces the methylpiperazine with a difluorobenzyl group. The fluorine atoms likely enhance hydrophobic interactions with target proteins, while the benzyl group increases steric bulk .
  • 4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine : The methylpiperazine group provides a balance of solubility and moderate steric demand, making it favorable for both synthesis and biological activity .

Structural Comparison Table :

Compound Substituent Core Key Activity/Use Reference
This compound 4-Methylpiperazine Indazole Entrectinib intermediate
6-(3-Methoxyphenyl)-1H-indazol-3-amine 6-Methoxyphenyl Indazole FGFR1 inhibitor (modest)
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine 3,5-Difluorobenzyl Indazole Entrectinib intermediate

Piperazine-Containing Heterocycles

Imidazo[1,2-b]pyridazine Derivatives

YPC-21440 () incorporates a 4-methylpiperazine group on an imidazo[1,2-b]pyridazine core. While the methylpiperazine moiety is retained, the imidazo-pyridazine scaffold alters electron distribution and binding kinetics compared to indazole. This highlights the importance of core structure in target selectivity .

Triazole and Indole Derivatives

  • 6-(4-Methylpiperazin-1-yl)-1H-indole (CAS: 321745-04-4, ): The indole core lacks the N–NH moiety of indazole, which is critical for mimicking ATP’s adenine in kinase inhibitors.

Activity Comparison :

Compound Core Structure Target/Activity Reference
YPC-21440 Imidazo-pyridazine Pan-Pim kinase inhibitor
This compound Indazole Kinase intermediate

Substituent Effects on Piperazine

  • N-Ethylpiperazine (Compound 99, ): Increased enzymatic potency (IC₅₀ = 2.9 nM) compared to methylpiperazine derivatives, likely due to enhanced hydrophobic interactions.
  • 4-Isopropylpiperazine (): Bulkier substituents may hinder binding in constrained active sites, reducing efficacy.
  • 4-Pentylpiperazine (YPC-21813, ): Long alkyl chains improve membrane permeability but risk off-target interactions.

Biological Activity

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily revolves around its interaction with various molecular targets within cells. It is known to bind to specific enzymes and receptors, modulating their activity and influencing several cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.
  • Receptor Interaction : It interacts with receptors on cancer cells, leading to inhibition of cell proliferation and induction of apoptosis.

Biological Activity and Anticancer Properties

Recent studies have highlighted the anticancer properties of indazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)0.88Moderate inhibition
HepG2 (Liver Cancer)0.80Moderate inhibition
MCF-7 (Breast Cancer)0.34Moderate inhibition
HCT116 (Colon Cancer)0.64Moderate inhibition

These values indicate that the compound exhibits moderate antiproliferative activity across multiple cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the 4-(4-methylpiperazin-1-yl) moiety significantly influences the compound's potency against various cancer cell lines. For instance, modifications to the piperazine substituent can enhance or diminish biological activity:

  • Replacing the piperazine with other groups like sulfonamide or morpholine improved potency against A549 and 4T1 cells.
  • The introduction of halogen substituents on the indazole scaffold can lead to variations in antiproliferative activity .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Mouse Models of Colon Cancer : In vivo studies showed that compounds similar to this compound effectively inhibited tumor growth, suggesting potential for clinical application in colorectal cancers .
  • BCR-ABL Inhibition : Compounds derived from this scaffold have been tested against BCR-ABL mutants, showing significant potency improvements over existing therapies. The IC50 for some derivatives was found to be less than 0.51 nM against wild-type BCR-ABL, indicating a strong potential for treating resistant forms of leukemia .

Safety and Toxicity

Preliminary toxicity assessments indicate that compounds similar to this compound exhibit manageable safety profiles in animal models. Continuous dosing did not show significant adverse effects at therapeutic levels .

Q & A

Q. What synthetic routes are available for 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, and how is purity ensured?

The compound is synthesized via a condensation reaction between 4-(4-methylpiperazin-1-yl)-2-[2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido]benzoic acid and 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, followed by removal of the trifluoroacetyl protecting group to yield the final product. Purification involves column chromatography (e.g., chloroform:methanol gradients) and crystallization, achieving 99.12% purity . Yield optimization (e.g., 26% total yield in one protocol) depends on reaction stoichiometry, solvent choice (e.g., DMSO), and catalytic conditions .

Q. Which analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR signals at δ 8.60–7.11 ppm confirm aromatic and piperazine protons, while HRMS (e.g., m/z 452 [M+H]⁺) validates molecular weight . X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities in derivatives.

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

Key factors include:

  • Catalyst screening : Copper(I) bromide or cesium carbonate enhances coupling efficiency in analogous indazole syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Protecting group strategy : Trifluoroacetyl groups facilitate intermediate stability but require mild deprotection (e.g., NH₃/MeOH) to avoid side reactions . Comparative studies of tert-butyl ester intermediates (e.g., tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate) suggest that steric hindrance impacts coupling efficiency .

Q. What mechanistic insights explain the formation of the indazol-3-amine core?

The indazole ring is likely formed via cyclization of nitro-substituted precursors under reductive conditions (e.g., H₂/Pd-C). Computational studies on related compounds indicate that electron-withdrawing groups (e.g., -NO₂) activate the benzene ring for intramolecular cyclization . Kinetic isotope effect experiments could further elucidate proton transfer steps during cyclization.

Q. How do structural modifications impact biological activity in downstream applications?

As an intermediate in Entrectinib (a TRK/ROS1 inhibitor), the 4-methylpiperazine moiety enhances solubility and pharmacokinetics. Structure-activity relationship (SAR) studies show that substituents on the indazole ring (e.g., 3,5-difluorobenzyl) improve target binding affinity . In vitro assays (e.g., kinase inhibition IC₅₀) and pharmacokinetic profiling in rodent models are standard for evaluating derivatives .

Q. How can researchers resolve contradictions in reported spectroscopic data?

Discrepancies in ¹H NMR shifts (e.g., δ 3.73–2.11 ppm for piperazine protons ) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Multi-dimensional NMR (e.g., HSQC, HMBC) and variable-temperature experiments can clarify dynamic conformational changes. Cross-validation with synthetic standards (e.g., tert-butyl esters ) is recommended.

Methodological Considerations

  • Purification Challenges : Residual trifluoroacetic acid from deprotection steps may co-crystallize with the product. Countermeasures include neutralization with NaHCO₃ and repeated recrystallization from ethanol/water .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) reveal that the compound is hygroscopic; storage under nitrogen in amber vials is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.